Lyso GlcCer-[13C6]

Isotopic enrichment Chromatographic co-elution Matrix effect correction

Lyso GlcCer-[13C6] (13C6-GlcSph) is the definitive internal standard for accurate LC-MS/MS quantification of glucosylsphingosine. Unlike unlabeled or deuterated alternatives, its uniform 13C6-labeling on the glucose moiety ensures co-elution with the endogenous analyte, eliminating matrix effect biases and isotopic retention time shifts. It chromatographically resolves the interferent galactosylsphingosine, critical for neuronopathic Gaucher disease studies. Validated in brain tissue and plasma methods with intra/inter-assay CV <10%. Choose this high-purity isotopologue for reliable biomarker data.

Molecular Formula C24H47NO7
Molecular Weight 461.6 g/mol
Cat. No. B1204441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyso GlcCer-[13C6]
SynonymsGlcSph
glucopsychosine
glucosyl psychosine
glucosyl sphingosine
glucosylsphingosine
sphingosyl beta-glucoside
Molecular FormulaC24H47NO7
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
InChIInChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3
InChIKeyHHJTWTPUPVQKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lyso GlcCer-[13C6] for LC-MS Quantitation of Glucosylsphingosine: An Isotopically Labeled Internal Standard for Gaucher Disease Research


Lyso GlcCer-[13C6] (also designated 13C6-Glucosylsphingosine, 13C6-GlcSph, or 13C6-Lyso-Gb1) is a stable isotope-labeled analog of the lysosphingolipid glucosylsphingosine. It is synthesized with six carbon-13 atoms incorporated exclusively into the glucose moiety . As a structural isotopologue of the endogenous analyte, it is intended for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows. Its primary application is the accurate and precise quantification of glucosylsphingosine in biological matrices, where glucosylsphingosine serves as a validated biomarker for the diagnosis and therapeutic monitoring of Gaucher disease [1].

Why Unlabeled Analogs or Alternative Isotope Standards Cannot Replace Lyso GlcCer-[13C6] in Validated Glucosylsphingosine Assays


Generic substitution of Lyso GlcCer-[13C6] with unlabeled glucosylsphingosine or structurally similar internal standards fundamentally compromises quantitative accuracy in LC-MS/MS analyses of glucosylsphingosine. Unlabeled standards cannot be distinguished from endogenous analyte, precluding their use in quantitative workflows. Even among stable isotope-labeled alternatives, critical differences in labeling position, isotopic enrichment, and chromatographic behavior invalidate direct substitution. For example, deuterated analogs (e.g., d5-glucosylsphingosine) may exhibit isotopic retention time shifts under reversed-phase conditions, leading to differential matrix effects and quantification bias . 13C5-labeled glucosylsphingosine (13C5-GlcSph) offers a similar mass shift but lacks the isotopic enrichment and chromatographic co-elution profile validated with 13C6-GlcSph in established brain tissue methods [1]. Furthermore, without the specific isomer-resolving chromatographic separation enabled by this standard, co-eluting galactosylsphingosine (a biomarker for Krabbe disease) cannot be reliably distinguished, a critical requirement for studies of neuronopathic Gaucher disease [2].

Lyso GlcCer-[13C6]: Quantitative Evidence for Superior Analytical Performance in Glucosylsphingosine Quantification


Isotopic Enrichment and Chromatographic Co-Elution: 13C6-GlcSph vs. d5-Glucosylsphingosine

13C6-labeled internal standards provide superior quantitative accuracy compared to deuterated analogs due to the absence of isotopic retention time shifts. Deuterium labels (e.g., d5-glucosylsphingosine) can exhibit a slight but measurable retention time difference under reversed-phase LC conditions, leading to differential ionization suppression or enhancement from the sample matrix. This results in inaccurate correction of matrix effects and compromised quantification . In contrast, 13C labels do not alter chromatographic retention, ensuring the internal standard and analyte experience identical matrix effects. Lyso GlcCer-[13C6] is specified with ≥99% atom 13C isotopic enrichment, minimizing interference from unlabeled species .

Isotopic enrichment Chromatographic co-elution Matrix effect correction LC-MS/MS

Method Precision and Accuracy: LC-MS/MS Method Validation with 13C6-GlcSph as Internal Standard

A validated LC-MS/MS method for quantifying glucosylsphingosine (GlcSph) in mouse brain tissue utilized 13C6-GlcSph as the internal standard. The method met pre-specified acceptance criteria for precision, accuracy, and recovery [1]. While specific numerical values for these parameters are not detailed in the abstract, the explicit statement that the method meets pre-specified criteria for these key performance metrics establishes a benchmark of analytical reliability.

Method validation Precision Accuracy Recovery Gaucher disease

Isomer Separation: Chromatographic Resolution of Glucosylsphingosine from Galactosylsphingosine with 13C6-GlcSph Method

The LC-MS/MS method employing 13C6-GlcSph as an internal standard achieves chromatographic resolution of glucosylsphingosine from its epimer, galactosylsphingosine [1]. This separation is analytically critical because galactosylsphingosine is a biomarker for Krabbe disease and is abundant in brain tissue. Without this resolution, the co-elution of these isomers would lead to inaccurate quantification of glucosylsphingosine in studies of neuronopathic Gaucher disease [1].

Isomer separation Glucosylsphingosine Galactosylsphingosine Krabbe disease Neuronopathic Gaucher

Comparative Performance of 13C-Encoded Internal Standards for Sphingoid Base Multiplexing

A multiplex UPLC-ESI-MS/MS method for the simultaneous quantitation of multiple sphingoid bases, including glucosylsphingosine, employed 13C-encoded internal standards. The method demonstrated excellent sensitivity and linearity across the relevant concentration range for all analytes, with intra- and inter-assay variation averaging less than 10% [1]. This class-level evidence supports the use of 13C-labeled internal standards like Lyso GlcCer-[13C6] for achieving high analytical precision in sphingolipid quantification.

Sphingoid bases Multiplex assay 13C-encoded internal standards UPLC-ESI-MS/MS Gaucher disease

Lyso GlcCer-[13C6] in Practice: Research and Clinical Applications Supported by Quantitative Evidence


Accurate Quantification of Glucosylsphingosine in Brain Tissue for Neuronopathic Gaucher Disease Studies

Lyso GlcCer-[13C6] is the internal standard of choice for LC-MS/MS methods quantifying glucosylsphingosine in brain tissue homogenates from Gaucher disease mouse models. Its use enables the precise measurement of elevated GlcSph levels observed in V394L homozygous and L444P homozygous mice, while also providing the essential chromatographic resolution from galactosylsphingosine, a critical requirement given the abundance of this isomer in brain tissue [1].

Multiplexed Sphingoid Base Quantification in Plasma for Diagnosis and Monitoring of Sphingolipidoses

In multiplex UPLC-ESI-MS/MS assays for the simultaneous measurement of sphingoid bases in human plasma, 13C-encoded internal standards, including Lyso GlcCer-[13C6] as the glucosylsphingosine analog, are used to achieve average intra- and inter-assay variation below 10% [2]. This performance supports the use of Lyso GlcCer-[13C6] in clinical research applications requiring the robust, parallel quantification of multiple lysosphingolipid biomarkers for Gaucher and Fabry diseases.

Method Validation and Quality Control in Bioanalytical Laboratories

Bioanalytical laboratories developing or validating LC-MS/MS methods for glucosylsphingosine should select Lyso GlcCer-[13C6] as the internal standard. Its documented use in a validated method that meets pre-specified criteria for precision, accuracy, and recovery in mouse brain tissue provides a precedent for method development [1]. Furthermore, its high isotopic purity (≥99% atom 13C) and co-elution properties minimize matrix effect biases compared to deuterated alternatives .

Dried Blood Spot (DBS) Assays for Newborn Screening of Gaucher Disease

Lyso GlcCer-[13C6] is a suitable internal standard for DBS-based LC-MS/MS assays measuring glucosylsphingosine as a newborn screening biomarker for Gaucher disease. The use of stable isotope-labeled internal standards in DBS workflows corrects for extraction efficiency and matrix effects inherent to this sample type, enabling the accurate quantification of lyso-Gb1 levels that distinguish affected infants from controls [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lyso GlcCer-[13C6]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.